molecular formula C22H20N4O2 B2489360 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1795297-23-2

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2489360
CAS No.: 1795297-23-2
M. Wt: 372.428
InChI Key: BOMGWYJBCYMLDG-UHFFFAOYSA-N
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Description

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This heterocyclic structure is known for its significant role in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities .

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial production methods often leverage these synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea undergoes several types of chemical reactions:

Common reagents include transition metal catalysts, oxidizing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea include other imidazo[1,2-a]pyridine derivatives. These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties . Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c27-22(23-13-15-28-17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)20-16-26-14-7-6-12-21(26)24-20/h1-12,14,16H,13,15H2,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMGWYJBCYMLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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